molecular formula C19H20N2O4S B11656438 methyl [3-((E)-{[3-(phenylthio)propanoyl]hydrazono}methyl)phenoxy]acetate

methyl [3-((E)-{[3-(phenylthio)propanoyl]hydrazono}methyl)phenoxy]acetate

Cat. No.: B11656438
M. Wt: 372.4 g/mol
InChI Key: YIBVQOQJSVFNCM-DEDYPNTBSA-N
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Description

Methyl 2-{3-[(E)-{[3-(phenylsulfanyl)propanamido]imino}methyl]phenoxy}acetate is a complex organic compound with a unique structure that includes phenylsulfanyl and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{3-[(E)-{[3-(phenylsulfanyl)propanamido]imino}methyl]phenoxy}acetate typically involves multiple steps. One common method includes the reaction of 3-(phenylsulfanyl)propanoic acid with appropriate amines to form the amido intermediate. This intermediate is then reacted with phenoxyacetic acid derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled environments is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[(E)-{[3-(phenylsulfanyl)propanamido]imino}methyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the imino group can produce amines.

Scientific Research Applications

Methyl 2-{3-[(E)-{[3-(phenylsulfanyl)propanamido]imino}methyl]phenoxy}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-{3-[(E)-{[3-(phenylsulfanyl)propanamido]imino}methyl]phenoxy}acetate exerts its effects involves interactions with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The imino group can form hydrogen bonds with various biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-phenylsulfinylacetate
  • Methyl 2-phenylsulfonylacetate
  • Methyl 2-(benzenesulfinyl)acetate

Uniqueness

Methyl 2-{3-[(E)-{[3-(phenylsulfanyl)propanamido]imino}methyl]phenoxy}acetate is unique due to its combination of phenylsulfanyl and phenoxy groups, which provide distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 2-[3-[(E)-(3-phenylsulfanylpropanoylhydrazinylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C19H20N2O4S/c1-24-19(23)14-25-16-7-5-6-15(12-16)13-20-21-18(22)10-11-26-17-8-3-2-4-9-17/h2-9,12-13H,10-11,14H2,1H3,(H,21,22)/b20-13+

InChI Key

YIBVQOQJSVFNCM-DEDYPNTBSA-N

Isomeric SMILES

COC(=O)COC1=CC=CC(=C1)/C=N/NC(=O)CCSC2=CC=CC=C2

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)C=NNC(=O)CCSC2=CC=CC=C2

Origin of Product

United States

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